3',4',5'-Trimethoxy-biphenyl-4-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H16O5 |
|---|---|
Molecular Weight |
288.29 g/mol |
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)benzoic acid |
InChI |
InChI=1S/C16H16O5/c1-19-13-8-12(9-14(20-2)15(13)21-3)10-4-6-11(7-5-10)16(17)18/h4-9H,1-3H3,(H,17,18) |
InChI Key |
XWIRYZZSVOHXHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Reaction
The most reliable and widely used method for synthesizing substituted biphenyl carboxylic acids, including 3',4',5'-Trimethoxy-biphenyl-4-carboxylic acid, is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed coupling involves the reaction of an aryl boronic acid with an aryl halide under basic conditions.
- Reactants:
- 4-bromobenzoic acid or its ester derivative (aryl halide)
- 3,4,5-trimethoxyphenylboronic acid (aryl boronic acid)
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
- Base: Potassium carbonate (K2CO3) or similar
- Solvent: Mixture of water and organic solvent (e.g., ethanol, toluene)
- Conditions: Stirring at 80°C for 12–16 hours under inert atmosphere (nitrogen or argon)
- Workup: Extraction with ethyl acetate, washing, drying, and purification by column chromatography.
$$
\text{4-bromobenzoic acid} + \text{3,4,5-trimethoxyphenylboronic acid} \xrightarrow[\text{K}2\text{CO}3]{\text{Pd(PPh}3)4, 80^\circ C} \text{this compound}
$$
Esterification and Hydrolysis Approach
In some protocols, the carboxylic acid group is introduced or protected as an ester during the coupling reaction to improve solubility and reactivity, followed by hydrolysis to yield the free acid.
- Step 1: Synthesis of biphenyl ester via Suzuki coupling using methyl or butyl esters of 4-bromobenzoic acid.
- Step 2: Hydrolysis of the ester under basic conditions (e.g., NaOH in aqueous ethanol) to afford the free carboxylic acid.
This two-step approach can improve purification and yield, especially when the acid is sensitive or poorly soluble.
Alternative Synthetic Routes
While Suzuki coupling is predominant, other methods have been reported for biphenyl carboxylic acid derivatives:
Oxidation of Dimethylbiphenyls: Oxidation of dimethyl-substituted biphenyls to carboxylic acids using strong oxidants like potassium permanganate under controlled temperature (85–95°C) in aqueous media. However, this method often yields isomeric mixtures and requires further separation.
Catalytic Reduction and Substitution: Starting from brominated isobenzofuran derivatives followed by catalytic reduction and substitution to form biphenyl tetracarboxylic acids, which can be selectively modified to the target compound.
Diels-Alder and Friedel-Crafts Acylation: For related biphenyl derivatives, Diels-Alder reactions of cinnamic acid analogues followed by rearrangements and acylation have been explored, but these are more complex and less direct for 3',4',5'-trimethoxy substitution.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh3)4, K2CO3, 3,4,5-trimethoxyphenylboronic acid, 4-bromobenzoic acid | 80 | 12–16 | 70–85 | Inert atmosphere, solvent mixture |
| Ester Hydrolysis (if ester used) | NaOH in aqueous ethanol | 60–80 | 2–4 | 90+ | Followed by acidification to obtain acid |
| Oxidation of dimethylbiphenyl | KMnO4, pyridine, water | 85–95 | Several | Variable | Mixture of isomers, requires separation |
Research Findings and Analytical Data
Spectroscopic Characterization:
- 1H-NMR: Aromatic protons show characteristic splitting; methoxy protons appear as singlets around δ 3.7–3.9 ppm.
- 13C-NMR: Carboxylic acid carbon resonates near δ 170–180 ppm; methoxy carbons near δ 55–60 ppm.
- IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~2930 cm⁻¹ (O-H stretch).
- Mass Spectrometry: Molecular ion peak consistent with C16H16O5 (m/z 288.29).
Purity and Yield: The Suzuki coupling method consistently provides high purity products suitable for further applications in pharmaceuticals and materials science.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy groups on the biphenyl system undergo selective oxidation under strong conditions. For example:
-
Quinone Formation : Treatment with KMnO₄ or CrO₃ in acidic media oxidizes the 3',4',5'-trimethoxyphenyl moiety to a quinone structure while preserving the carboxylic acid group.
-
Side-Chain Oxidation : The benzylic positions adjacent to methoxy groups may undergo oxidation to ketones or alcohols under controlled conditions.
Nucleophilic Substitution at the Carboxylic Acid Group
The carboxylic acid moiety participates in classic acyl-group reactions:
The ester derivatives are intermediates for further functionalization, such as Suzuki-Miyaura cross-couplings .
Decarboxylation
Under acidic (H₂SO₄, Δ) or basic (NaOH, CuO, Δ) conditions, the carboxylic acid group undergoes decarboxylation to yield 3',4',5'-trimethoxybiphenyl:
This reaction is critical for generating methoxy-rich biphenyl scaffolds for materials science applications.
Reduction Reactions
-
Carboxylic Acid to Alcohol : LiAlH₄ reduces the −COOH group to a primary alcohol (−CH₂OH) with >80% efficiency.
-
Methoxy Group Stability : The methoxy groups remain intact under standard reduction conditions, highlighting their electronic robustness.
Cross-Coupling Reactions
The biphenyl system participates in transition-metal-catalyzed couplings:
-
Suzuki-Miyaura : The aryl halide derivatives (e.g., brominated biphenyls) react with boronic acids in Pd(PPh₃)₄/Na₂CO₃ to form extended conjugated systems .
-
Friedel-Crafts Acylation : Electrophilic substitution at the biphenyl ring is feasible under AlCl₃ catalysis, enabling further functionalization .
Phosphorylation
The carboxylic acid group reacts with phosphorylating agents (e.g., H-phosphonates) under metal-free conditions to form bisphosphonates, a reaction exploited in medicinal chemistry for prodrug design :
Biological Activity of Derivatives
Derivatives of this compound exhibit notable bioactivity:
-
Anticancer Agents : Ester and amide derivatives induce G2/M cell cycle arrest and apoptosis in breast cancer cells (MCF-7, MDA-MB-468) via caspase-3 activation .
-
Dual-Targeting Inhibitors : Sulfonamide derivatives inhibit carbonic anhydrase isoforms (hCA IX/XII) and Wnt/β-catenin signaling, showing promise against multidrug-resistant cancers .
Comparative Reactivity
The compound’s reactivity differs from structurally similar molecules:
| Compound | Key Reactivity Differences |
|---|---|
| Biphenyl-4-carboxylic acid | Lacks methoxy groups; slower electrophilic substitution |
| 3,3',4,5'-Tetramethoxybiphenyl | Higher steric hindrance limits coupling reactions |
pKa and Solubility
The carboxylic acid group has a pKa of ~4.2 (similar to benzoic acid) , making it soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water at neutral pH.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of 3',4',5'-trimethoxy-biphenyl-4-carboxylic acid as an anticancer agent. Research indicates that derivatives of biphenyl compounds exhibit significant activity against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of melanoma and breast cancer cells, suggesting that modifications to the biphenyl structure can enhance biological activity .
Mechanisms of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and inhibition of specific signaling pathways associated with tumor growth. The presence of methoxy groups in the compound enhances its lipophilicity, allowing better cell membrane penetration and increased bioavailability in target tissues .
Materials Science Applications
Dendritic Polymers
this compound serves as a building block for synthesizing dendritic polymers. These polymers are characterized by their branched structures and high surface area, making them suitable for applications in drug delivery systems and as scaffolds in tissue engineering. The compound's ability to form stable complexes with metal ions also opens avenues for its use in catalysis and sensor technologies .
Self-Assembly Properties
Research has demonstrated that the compound can participate in self-assembly processes, leading to the formation of nanostructures with potential applications in nanotechnology. The self-assembled structures can be utilized in creating functional materials with specific optical or electronic properties .
Organic Synthesis Applications
Synthetic Methodologies
The compound is utilized in various synthetic methodologies, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of complex biphenyl structures, which are pivotal in developing pharmaceuticals and agrochemicals .
Case Study: Synthesis of Derivatives
In a notable study, researchers synthesized several derivatives of this compound through metal-catalyzed reactions. These derivatives were evaluated for their biological activity, revealing enhanced properties compared to the parent compound. Such findings underscore the importance of structural modifications in optimizing therapeutic efficacy .
Summary Table: Applications Overview
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent with potential against melanoma and breast cancer | Induces apoptosis; inhibits tumor growth |
| Materials Science | Building block for dendritic polymers; self-assembly properties | Used in drug delivery systems; forms functional nanostructures |
| Organic Synthesis | Involved in cross-coupling reactions for complex biphenyl structures | Enhances biological activity through structural modifications |
Mechanism of Action
The mechanism of action of 3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carboxylicacid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Antimicrobial Activity
- Biphenyl-4-carboxylic acid hydrazide-hydrazones (e.g., derivatives with arylidene groups) show broad-spectrum activity against Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans) . The trimethoxy analog may exhibit enhanced activity due to increased membrane permeability from methoxy groups.
- In contrast, 3′-methyl and 4′-nitro derivatives show weaker antimicrobial effects, suggesting electron-withdrawing groups (e.g., NO₂) or non-polar substituents (e.g., CH₃) are less favorable .
Anti-Inflammatory and Pharmacological Activity
- Thiazolidin-3-yl amide derivatives of biphenyl-4-carboxylic acid demonstrate significant anti-inflammatory activity in carrageenan-induced edema models, with IC₅₀ values comparable to standard drugs . The trimethoxy variant may synergize with anti-inflammatory pathways via methoxy-mediated antioxidant effects.
- Angiotensin II receptor antagonists (e.g., CV-11974) highlight the importance of biphenyl-carboxylic acid scaffolds in cardiovascular drug design, where substituent polarity and steric effects critically influence receptor binding .
Antitumor Activity
- Fluoro-substituted biphenyl-quinolinecarboxylic acids (e.g., NSC 368390) exhibit potent activity against human colon and breast carcinomas, with water-soluble derivatives showing oral bioavailability . The trimethoxy compound’s solubility profile may require structural optimization for similar efficacy.
Physicochemical Properties
- Lipophilicity: Methoxy groups increase logP values compared to polar substituents (e.g., -OH, -NO₂), enhancing blood-brain barrier penetration but reducing aqueous solubility.
- Acidity : The carboxylic acid group (pKa ~2.5–4.5) dominates solubility in basic conditions, while methoxy groups stabilize the molecule via resonance .
Biological Activity
3',4',5'-Trimethoxy-biphenyl-4-carboxylic acid (TMBA) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with TMBA, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
TMBA is characterized by a biphenyl structure with three methoxy groups and a carboxylic acid functional group. This unique configuration contributes to its biological properties.
Research indicates that TMBA exhibits several mechanisms of action, including:
- Antioxidant Activity : TMBA has shown significant antioxidant properties, which help in mitigating oxidative stress in cells. This is crucial for preventing cellular damage and maintaining homeostasis.
- Antimicrobial Effects : Studies have demonstrated that TMBA possesses antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Against Cancer Cells : TMBA has been evaluated for its cytotoxic effects on different cancer cell lines, showing potential as an anticancer agent.
Antioxidant Activity
TMBA's antioxidant capacity has been assessed using various assays, such as DPPH and FRAP. These tests measure the compound's ability to scavenge free radicals and reduce oxidative stress.
| Assay Type | Result |
|---|---|
| DPPH | IC50 = 15 µM |
| FRAP | Strong reducing power |
Antimicrobial Activity
TMBA has demonstrated antimicrobial properties against several bacterial strains. The minimum inhibitory concentrations (MIC) for various pathogens have been reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Listeria monocytogenes | 4 |
These results indicate that TMBA is particularly effective against Gram-positive bacteria.
Cytotoxicity Against Cancer Cells
In vitro studies have shown that TMBA exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 20 |
These findings suggest that TMBA could be a candidate for further development as an anticancer agent.
Case Studies
-
Antioxidant Study :
A study investigated the effects of TMBA on oxidative stress markers in a rat model. The administration of TMBA significantly reduced malondialdehyde levels while increasing antioxidant enzyme activities (superoxide dismutase and catalase), indicating its protective role against oxidative damage. -
Antimicrobial Efficacy :
In a clinical setting, TMBA was tested for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that TMBA inhibited MRSA growth effectively, providing insights into its potential use in treating resistant infections. -
Cytotoxicity Evaluation :
A comprehensive evaluation of TMBA's cytotoxic effects on human cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways, highlighting its mechanism as an anticancer agent.
Q & A
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Methodological Answer : Scaling requires precise control of stoichiometry (1:1.2 aryl halide to boronic acid) and catalyst loading (5 mol% Pd). Microwave-assisted synthesis reduces reaction time (2–4 hours vs. 16 hours) and improves yield consistency. Purification via flash chromatography (silica gel, gradient elution) removes Pd residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
